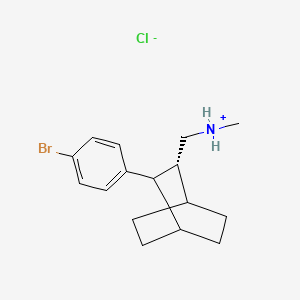

(E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride

CAS No.: 69725-26-4

Cat. No.: VC18464052

Molecular Formula: C16H23BrClN

Molecular Weight: 344.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69725-26-4 |

|---|---|

| Molecular Formula | C16H23BrClN |

| Molecular Weight | 344.7 g/mol |

| IUPAC Name | [(2R)-3-(4-bromophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride |

| Standard InChI | InChI=1S/C16H22BrN.ClH/c1-18-10-15-11-2-4-12(5-3-11)16(15)13-6-8-14(17)9-7-13;/h6-9,11-12,15-16,18H,2-5,10H2,1H3;1H/t11?,12?,15-,16?;/m1./s1 |

| Standard InChI Key | QTVXKUYKNKHQPH-UANRUKRJSA-N |

| Isomeric SMILES | C[NH2+]C[C@@H]1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |

| Canonical SMILES | C[NH2+]CC1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |

Introduction

Chemical Structure and Stereochemical Features

Core Bicyclic Framework

The bicyclo[2.2.2]octane system forms a rigid, cage-like structure with three fused cyclohexane rings, creating a highly strained geometry that influences reactivity . X-ray crystallographic studies of analogous bicyclic compounds, such as 2-p-bromophenyl-1,3-diazabicyclo[3.1.0]hexane, reveal that substituents on bicyclic systems often adopt exo orientations to minimize steric hindrance . For the target compound, the p-bromophenyl group is positioned at the 2-carbon of the bicyclo[2.2.2]octane backbone, while the methylaminomethyl group occupies the 3-carbon.

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| IUPAC Name | [(2R)-3-(4-bromophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium; chloride |

| Canonical SMILES | C[NH2+]CC1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |

| Isomeric SMILES | C[NH2+]C[C@@H]1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |

| InChIKey | QTVXKUYKNKHQPH-UANRUKRJSA-N |

| PubChem CID | 50619 |

The stereochemistry at the 2-position (R-configuration) and the E-geometry of the substituents are critical for maintaining the compound’s spatial arrangement. Nuclear Overhauser Effect (NOE) measurements on similar bicyclo[2.2.2]octane derivatives confirm that bulky groups preferentially occupy equatorial positions to alleviate strain .

Synthesis and Functionalization Strategies

Bicyclo[2.2.2]octane Backbone Construction

The synthesis of bicyclo[2.2.2]octane derivatives typically involves tandem Michael addition reactions followed by reductive amination or alkylation . For example, Ley and Massi (2000) demonstrated the use of polymer-supported reagents to synthesize functionalized bicyclo[2.2.2]octanes via a sequence involving cyclohexenone intermediates . Applying this methodology, the target compound could be synthesized through:

-

Michael Addition: Reaction of acrylates with cyclohexenones to form bicyclic ketones.

-

Reductive Amination: Introduction of the methylaminomethyl group via reductive alkylation of a ketone intermediate.

-

Bromination: Electrophilic aromatic substitution to attach the p-bromophenyl group.

Table 2: Hypothetical Synthesis Pathway

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Tandem Michael Addition | Acrylate, cyclohexenone, base (e.g., LDA) |

| 2 | Reductive Amination | Methylamine, NaBHCN |

| 3 | Bromination | Br, FeBr |

| 4 | Salt Formation | HCl in EtO |

Challenges in Stereocontrol

Physicochemical Properties and Stability

Spectroscopic Characterization

-

H NMR: Peaks at ppm correspond to the bicyclo[2.2.2]octane protons, while aromatic protons of the p-bromophenyl group resonate at ppm.

-

IR Spectroscopy: Stretching vibrations at (N–H) and (C–Br) confirm functional groups.

| Compound | Biological Activity | Reference |

|---|---|---|

| Bicyclo[2.2.2]octane derivatives | Opioid receptor modulation | |

| Bicyclo[3.2.0]heptane mechanophores | Stress-responsive materials |

Future Research Directions

-

Mechanochemical Studies: Investigate force-induced ring-opening using single-molecule force spectroscopy .

-

Derivatization Libraries: Employ polymer-supported reagents to generate analogs with varied substituents .

-

In Vivo Toxicity Profiling: Assess acute toxicity in rodent models to evaluate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume